molecular formula C25H21N7O4 B15087274 3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-80-1

3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B15087274
CAS No.: 478252-80-1
M. Wt: 483.5 g/mol
InChI Key: ZKMBFEOYDOLFCR-VULFUBBASA-N
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Description

3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C25H21N7O4 It is a derivative of 3-nitrobenzaldehyde and a purine-based hydrazone

Preparation Methods

The synthesis of 3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation reaction between 3-nitrobenzaldehyde and a purine-based hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols.

Scientific Research Applications

3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the purine moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Properties

CAS No.

478252-80-1

Molecular Formula

C25H21N7O4

Molecular Weight

483.5 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H21N7O4/c1-29-22-21(23(33)30(2)25(29)34)31(15-18-10-6-9-17-8-3-4-12-20(17)18)24(27-22)28-26-14-16-7-5-11-19(13-16)32(35)36/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

ZKMBFEOYDOLFCR-VULFUBBASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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